Fragment-Like Molecular Weight vs. Tetramethyl Analog: Enabling Fragment-Based Drug Discovery Compliance
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one possesses a molecular weight of 188.3 g·mol⁻¹, which falls below the 250 Da threshold commonly accepted for fragment-based drug discovery (FBDD) screening libraries . In contrast, the more highly substituted tetramethyl analog (S)-3,5,5,9-tetramethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one (6-Oxo (S)-ar-Himachalene, CAS 1413723-36-0) has a molecular weight of 216.32 g·mol⁻¹, representing a ~15% increase in mass . This difference is significant because fragment libraries typically require MW ≤ 250 Da to maintain ligand efficiency metrics; the lower MW of the 9,9-dimethyl derivative ensures compliance with fragment screening workflows while retaining the core benzo[7]annulene pharmacophore.
| Evidence Dimension | Molecular weight (MW) for fragment-likeness compliance |
|---|---|
| Target Compound Data | 188.3 g·mol⁻¹ (C₁₃H₁₆O) |
| Comparator Or Baseline | (S)-3,5,5,9-Tetramethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one: 216.32 g·mol⁻¹ (C₁₅H₂₀O) |
| Quantified Difference | ~28 g·mol⁻¹ lower (~15% reduction); 9,9-dimethyl compound is unequivocally fragment-compliant (MW < 250), tetramethyl analog is borderline. |
| Conditions | Physicochemical property comparison using vendor-reported molecular weights; fragment-likeness defined by Congreve et al. (2003) 'Rule of Three' criteria (MW ≤ 250). |
Why This Matters
For procurement decisions in fragment-based screening campaigns, the 9,9-dimethyl compound's MW of 188.3 g·mol⁻¹ provides built-in compliance with fragment library criteria, whereas the tetramethyl analog at 216.32 g·mol⁻¹ may be excluded from fragment collections and used only in lead-like or traditional HTS contexts.
